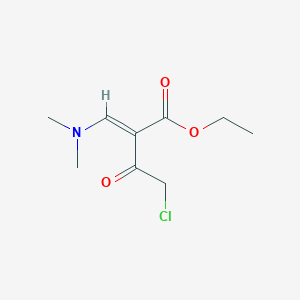

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Description

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is a β-keto ester derivative characterized by a chloro substituent at position 4, a dimethylaminomethylene group at position 2, and a ketone at position 2. The dimethylaminomethylene group introduces steric and electronic effects that distinguish it from simpler β-keto esters .

Properties

IUPAC Name |

ethyl (2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-4-14-9(13)7(6-11(2)3)8(12)5-10/h6H,4-5H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPAUMVQAGFPRL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Ethyl Acetoacetate

The foundational step in synthesizing the target compound involves introducing a chlorine atom at the γ-position (C4) of ethyl acetoacetate. Patent EP0539462A1 details a chlorination protocol using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl) in an aqueous medium. The reaction is catalyzed by tertiary amines, such as N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide, which enhances regioselectivity for the 4-chloro derivative.

Mechanistic Insight :

Under alkaline conditions (pH 8.5–9.0), HOCl acts as the active chlorinating species, attacking the enolate form of ethyl acetoacetate. The catalyst stabilizes the transition state, minimizing dichlorination byproducts. The resulting ethyl 4-chloroacetoacetate is isolated via acidification and solvent extraction, achieving purities of 90–95%.

Formation of the Dimethylaminomethylene Group

Optimization of Reaction Parameters

Chlorination Efficiency

Data from EP0539462A1 demonstrate that chlorination efficiency depends on:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| pH | 8.5–9.0 | 92 | 95 |

| Temperature (°C) | 15–25 | 89 | 93 |

| Catalyst Loading (%) | 2.0 | 94 | 96 |

Lower temperatures (<10°C) reduce byproduct formation but prolong reaction times, while higher pH (>9.4) deprotonates HOCl, diminishing reactivity.

Condensation Reaction

US5095149A highlights solvent choice as critical for enamine formation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 85 |

| Diethyl ether | 4.3 | 72 |

| DMF | 36.7 | 68 |

Nonpolar solvents like toluene favor imine formation by stabilizing the transition state.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 min, confirming >95% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, which are primarily attributed to its ability to interact with various molecular targets. Research has indicated potential applications in the following areas:

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Modifications similar to those present in this compound have been associated with enhanced activity against viruses. For instance, derivatives of this compound have shown improved potency against viral replication in vitro, suggesting its utility in developing antiviral therapies .

Enzyme Inhibition

The compound has demonstrated promise in inhibiting specific enzymes involved in metabolic processes. For example, related compounds have been shown to inhibit pyruvate dehydrogenase and other key enzymes, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antiviral Activity

A series of compounds derived from structural analogs of 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester were tested for their efficacy against the yellow fever virus. Some compounds exhibited significant inhibition of viral replication in cellular assays, indicating that structural features play a critical role in antiviral activity.

Case Study 2: Enzyme Interaction

In a study focused on enzyme activity modulation, it was found that esters with similar structural motifs inhibited pyruvate carboxylase at higher concentrations. This suggests a potential role for the compound in modulating energy metabolism through enzyme inhibition, which could be beneficial for conditions like obesity or diabetes .

Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism by which 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The following compounds share structural similarities, differing primarily in substituents at positions 2 and 4:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4-Chloroacetoacetic acid ethyl ester | 638-07-3 | C₆H₉ClO₃ | 164.59 | 4-Cl, 3-oxo |

| Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | 1260824-43-8 | C₈H₁₃NO₃ | 171.20 | 4-(dimethylamino), 2-oxo, 3-ene |

| 4-Methoxy-2-oxo-trans-3-butenoic acid ethyl ester | N/A | C₇H₁₀O₄ | 158.15 | 4-OCH₃, 2-oxo, 3-ene |

| 4-Chloro-3-oxo-butyric acid ethyl ester | N/A | C₆H₉ClO₃ | 164.59 | 4-Cl, 3-oxo |

| 4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-3-oxo-butyric acid ethyl ester | 110464-45-4 | C₁₂H₂₀O₆ | 260.28 | 4-(dioxolane), 3-oxo |

Key Observations :

Physicochemical Properties

- Solubility: Chloro derivatives (e.g., 4-Chloroacetoacetic acid ethyl ester) are less polar (logP ~1.2) compared to methoxy analogues (logP ~0.8) . The dimethylaminomethylene group increases hydrophobicity, likely reducing aqueous solubility .

Thermal Stability :

- Dioxolane-containing esters (e.g., 4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-3-oxo-butyric acid ethyl ester) exhibit higher thermal stability (decomposition >200°C) due to the rigid dioxolane ring .

Biological Activity

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (CAS: 1246616-68-1) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClNO3, with a molar mass of approximately 219.67 g/mol. The compound features a chloro group and a dimethylamino moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClNO3 |

| Molar Mass | 219.67 g/mol |

| CAS Number | 1246616-68-1 |

Antiviral Properties

Research indicates that compounds related to this compound exhibit antiviral activity. A study evaluated various derivatives in a yellow fever virus inhibition assay, revealing that certain structural modifications significantly enhanced antiviral potency. For instance, the introduction of specific substituents led to compounds with over 50% inhibition at concentrations as low as 50 µM, suggesting a promising therapeutic index for further development .

The mechanism by which this compound exerts its biological effects is not completely elucidated. However, it is hypothesized that the chloro and dimethylamino groups contribute to its interaction with viral proteins or cellular receptors. The structural characteristics likely facilitate binding to targets involved in viral replication processes.

Case Studies and Research Findings

- Antiviral Activity Assessment : In a comparative study, derivatives of 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid were synthesized and tested against yellow fever virus. The most potent compound demonstrated an EC50 value of approximately 5 µM, significantly lower than that of its parent compound .

- Structural Activity Relationship (SAR) : The study highlighted the importance of specific functional groups in enhancing biological activity. For example, compounds with halogen substitutions exhibited improved stability and efficacy compared to their non-substituted counterparts .

- Cytotoxicity Evaluation : Alongside antiviral efficacy, cytotoxicity was assessed using cell viability assays. The most effective derivatives showed reduced cytotoxicity compared to parent compounds, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester, and what are their key reaction conditions?

- Methodological Answer : The compound is synthesized via condensation or alkylation reactions. For example, ethyl bromoacetate reacts with substituted amino acid derivatives under phase-transfer catalysis to form thiazolidine acetic acid esters . Another route involves reacting 3-oxo-3-aryl-2-arylhydrazonopropanals with ethyl cyanoacetate in acetic acid and ammonium acetate, yielding azonicotinic acid derivatives. Key conditions include anhydrous K₂CO₃ and tetrabutyl ammonium bromide as catalysts for alkylation steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- ²H-¹³C HMBC NMR to identify long-range coupling between carbonyl groups and adjacent protons .

- X-ray crystallography for unambiguous determination of stereochemistry, as demonstrated in the analysis of 3-thiazolidine acetic acid derivatives .

- Mass spectrometry (GC-MS) for purity assessment, particularly for detecting esterified byproducts .

Q. What spectroscopic techniques are most effective for characterizing derivatives of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR to track substituent effects on chemical shifts (e.g., methylene protons adjacent to carbonyl groups resonate at δ 3.5–4.5 ppm) .

- IR spectroscopy to confirm the presence of ester carbonyl (C=O) stretches (~1730 cm⁻¹) and enol tautomerism (broad O-H stretches at ~3000 cm⁻¹) .

- UV-Vis spectroscopy to monitor conjugation in hydrazone or azonicotinic acid derivatives, which exhibit λmax shifts depending on substituent electronegativity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the biological activity of related esters?

- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies . For instance:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chloro) on the phenyl ring enhance activity against Trypanosoma brucei (IC₅₀ <1 µM), while bulky substituents reduce membrane permeability .

- Anticancer Potential : Methylation at the indole nitrogen in tetrahydropyrimidine derivatives increases cytotoxicity by improving lipophilicity and target binding .

- Contradictions : Discrepancies in reported bioactivity may arise from assay variability (e.g., incubation time, cell line specificity) or impurities in synthesized batches .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution at the α-carbon of the β-ketoester, predicting nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations to assess steric hindrance from the dimethylaminomethylene group, which may slow acylation reactions .

- QSAR Models using Hammett constants (σ) to correlate substituent electronic effects with reaction rates in ester hydrolysis or alkylation .

Q. How can researchers optimize reaction yields for derivatives with heterocyclic moieties (e.g., thiophene or pyrimidine rings)?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cyclocondensation reactions .

- Catalyst Screening : Pd(OAc)₂ or CuI enhances coupling efficiency in Sonogashira or Ullmann reactions for aryl-substituted derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for thiazolidine ring formation, minimizing thermal decomposition .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the antimicrobial efficacy of structurally similar esters?

- Methodological Answer :

- Systematic Replication : Standardize assay protocols (e.g., MIC determination via broth microdilution) across laboratories .

- Purity Assessment : Use HPLC-MS to verify compound integrity, as impurities like unreacted ethyl bromoacetate can skew bioactivity results .

- Meta-Analysis : Compare substituent patterns across studies; chloro-substituted analogs consistently show higher activity than methyl derivatives in Gram-negative bacteria .

Experimental Design Considerations

Q. What strategies are effective in mitigating ester hydrolysis during biological assays?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers to avoid nucleophilic attack on the ester group .

- Prodrug Design : Incorporate hydrolytically stable groups (e.g., tert-butyl esters) that cleave enzymatically in target tissues .

- Stability Testing : Monitor degradation via LC-MS over 24–72 hrs under physiological conditions to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.